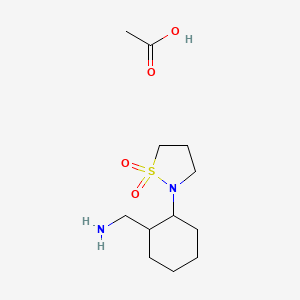

![molecular formula C10H11NO2S B2883799 2-[(Ethanesulfonyl)methyl]benzonitrile CAS No. 1267101-21-2](/img/structure/B2883799.png)

2-[(Ethanesulfonyl)methyl]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(Ethanesulfonyl)methyl]benzonitrile”, also known as ESM, is a chemical compound composed of a benzene ring, a nitrile group, and a sulfonate group. It has a CAS number of 1267101-21-2 .

Molecular Structure Analysis

The molecular formula of “2-[(Ethanesulfonyl)methyl]benzonitrile” is C10H11NO2S . The InChI code for this compound is 1S/C10H11NO2S/c1-2-14(12,13)8-10-6-4-3-5-9(10)7-11/h3-6H,2,8H2,1H3 .Scientific Research Applications

Catalysis and Synthesis of Chemical Compounds :

- Rhodium(III)-catalyzed cyanation of aromatic C-H bonds forms 2-(Alkylamino)benzonitriles, using N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as a cyanide source. This method shows good yields and tolerance for various substituents (Dong et al., 2015).

- The synthesis of polyfunctionally substituted pyridine-2-(1H)-thiones, containing a sulfone moiety, demonstrates the potential of similar compounds in organic synthesis (Abu-shanab, 2006).

Environmental Applications :

- Graphene's adsorption characteristics for organic chemicals, including compounds like acrylonitrile and methyl blue, highlight its potential in wastewater treatment. This study underscores the removal efficiency of chemicals containing benzene rings (Wu et al., 2011).

Analytical Chemistry and Material Science :

- The stereocontrolled preparation of spirocyclic ethers via intramolecular trapping of oxonium ions with allylsilanes represents a significant application in the realm of material science (Paquette & Tae, 1996).

Biochemical Research :

- Research on coenzyme M analogues, involving compounds like 2-(methylthio)ethanesulfonate, is crucial in understanding enzyme systems like methyl-coenzyme M reductase in certain microorganisms (Gunsalus et al., 1978).

Pharmaceutical and Health Research :

- Studies on the microbial degradation of benzonitrile herbicides and their impact on soil and water environments are essential for understanding environmental contamination and public health concerns (Holtze et al., 2008).

properties

IUPAC Name |

2-(ethylsulfonylmethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-2-14(12,13)8-10-6-4-3-5-9(10)7-11/h3-6H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXFFZPZUJWNHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC1=CC=CC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Ethanesulfonyl)methyl]benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B2883719.png)

![N-{4-[(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2883721.png)

![Tert-butyl 4-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2883723.png)

![Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2883727.png)

![N-[(1-Cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methyl]-N'-(2,3-difluorophenyl)oxamide](/img/structure/B2883731.png)

![Ethyl 4-amino-2-[[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]oxymethyl]-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2883737.png)

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2883738.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2883739.png)